N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

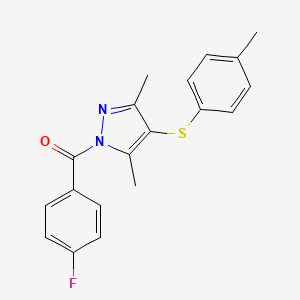

N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as EPPQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPQ belongs to the class of piperidine carboxamide derivatives and has been synthesized through a multistep process.

Wissenschaftliche Forschungsanwendungen

Serotonin Type-3 (5-HT3) Receptor Antagonism

Quinoxalin-2-carboxamides, including compounds structurally related to N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds show promising pharmacological activity in inhibiting 5-HT3 receptors, which are implicated in various neurological and gastrointestinal disorders. The most potent compound in this series demonstrated significant antagonistic activity, highlighting the therapeutic potential of quinoxalin-2-carboxamides in treating conditions such as irritable bowel syndrome and nausea associated with chemotherapy (Mahesh et al., 2011).

Antidepressant Potential

Another study focused on the design and synthesis of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for managing depression. These compounds were evaluated for their antagonistic potentials and anti-depressant effects in a mouse model. The findings suggest that the aromatic residue in 5-HT3 receptor antagonists may interact hydrophobically with the receptor, contributing to their pharmacological activity. The compounds tested showed good anti-depressant-like activity, positioning quinoxalin-2-carboxamides as potential candidates for depression treatment (Mahesh et al., 2010).

Anticancer and Antimicrobial Activities

Quinoxalin-2-carboxamides have also been investigated for their anticancer and antimicrobial activities. A study on the synthesis and evaluation of novel quinoxaline derivatives, including quinoxalin-2-carboxamides, revealed their potential as cancer chemopreventive agents. The compounds demonstrated inhibitory effects on Epstein-Barr virus early antigen activation, indicating their promise as anticancer agents. Additionally, the molecular docking studies suggest these compounds could be optimized as protein tyrosine kinase (PTK) inhibitors, further supporting their application in cancer therapy (Galal et al., 2011).

Antitumor Effects on Prostatic Cancers

Linomide, a quinoline 3-carboxamide, has shown antitumor effects against prostatic cancers in Dunning R-3327 rat models. The compound displayed a reproducible antitumor effect across various prostatic cancer sublines, suggesting its mechanism involves both immune and nonimmune host responses, potentially including antiangiogenesis. This study highlights the versatility of quinoline carboxamides in targeting cancer through multiple pathways (Ichikawa et al., 1992).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-2-16-8-3-4-10-18(16)25-22(27)17-9-7-13-26(15-17)21-14-23-19-11-5-6-12-20(19)24-21/h3-6,8,10-12,14,17H,2,7,9,13,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDHSVGNYXFSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)

![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)

![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)

![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)

![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)